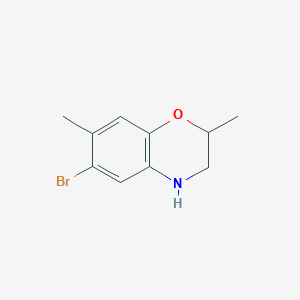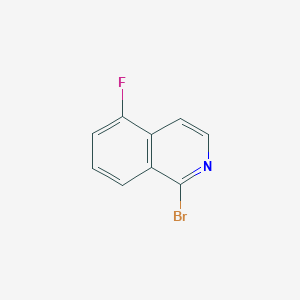
3-Bromo-6-fluoro-2-methylaniline
Overview
Description
3-Bromo-6-fluoro-2-methylaniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important organic intermediate (building block) to synthesize substituted aniline products .
Synthesis Analysis
A practical synthesis of a PI3K inhibitor under noncryogenic conditions via functionalization of a lithium triarylmagnesiate intermediate has been reported .Scientific Research Applications
Synthesis and Chemical Applications
Homogeneous Synthesis of Dyes 3-Bromo-6-fluoro-2-methylaniline derivatives are utilized in the synthesis of important dyes. For instance, a continuous homogeneous bromination technology in a modular microreaction system has been developed for the synthesis of 4-bromo-3-methylanisole, a precursor for black fluorane dye (ODB-2), crucial in the manufacture of thermal papers. This method offers a high-selective mono-bromination process with minimal byproducts, marking an improvement over traditional industrial batch processes (Xie et al., 2020).
Development of Hybridization Probes Compounds derived from this compound have been shown to be beneficial in nucleic acid research. A study involved the synthesis of a 3-fluoro-6-methylaniline nucleoside, incorporating it into an oligonucleotide, and evaluating its capacity to form mercury-mediated base pairs. This research highlighted the nucleobase-specific binding preference of the compound, providing valuable insights into nucleotide interactions and potential applications in DNA or RNA-based technologies (Aro-Heinilä et al., 2019).
Pharmaceutical Synthesis The compounds related to this compound are pivotal in the synthesis of pharmaceutical intermediates. Research focused on the Palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives highlights the versatility of these compounds. These derivatives have been synthesized with various electron-donating and withdrawing functional moieties, indicating their adaptability in pharmaceutical chemistry (Rizwan et al., 2021).
Safety and Hazards
The safety information for 3-Bromo-6-fluoro-2-methylaniline indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Similar compounds, such as mdl compounds, are known to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
It’s worth noting that similar compounds, like mdl compounds, increase the deacetylase activity of sirt6 by binding to an allosteric site . This leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of sirt6 by similar compounds suggests that it may influence pathways related to histone deacetylation and tumor suppression .
Result of Action
Similar compounds have been shown to decrease histone levels in human hepatocellular carcinoma cells, suggesting potential anti-cancer effects .
properties
IUPAC Name |
3-bromo-6-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKJWOZKGJHGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290960 | |
| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227210-36-7 | |
| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227210-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


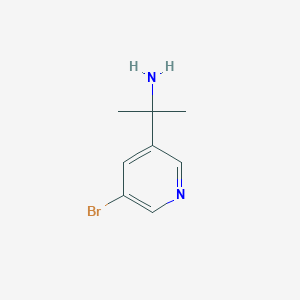
![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)
![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)

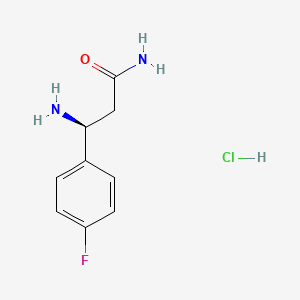
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
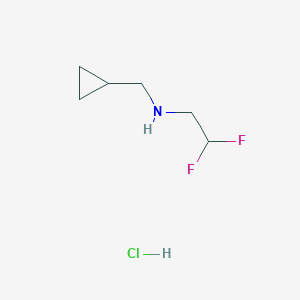
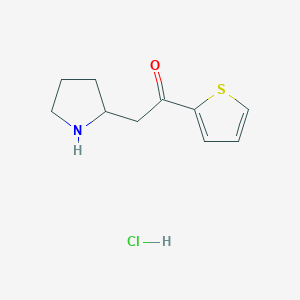
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
